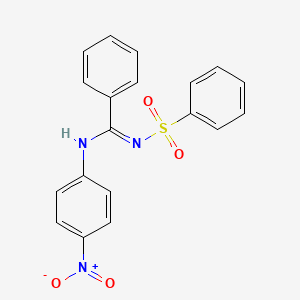

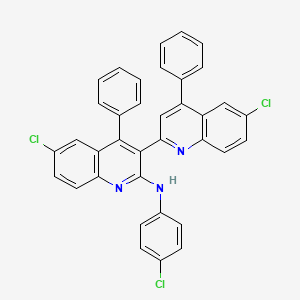

(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that chlorinated nitrophenols such as 2-chloro-4-nitrophenol have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals2.Molecular Structure Analysis

The molecular weight of the compound is 297.741. However, the specific molecular structure of this compound is not readily available in the sources I have access to.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, a related compound, 2-chloro-4-nitrophenol, has been studied for its degradation pathways in bacteria2.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available in the sources I have access to.Aplicaciones Científicas De Investigación

Modes of Action of Pyridazinone Herbicides

Research has explored the action mechanisms of pyridazinone compounds, highlighting their role in inhibiting photosynthesis and the Hill reaction in plants. These inhibitions contribute to the phytotoxicity of certain pyridazinones, making them effective as herbicides. For example, specific substitutions on pyrazon (a pyridazinone herbicide) have led to the development of experimental herbicides with enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, mimicking the action of other known herbicidal agents but with significantly higher effectiveness (Hilton et al., 1969).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of new pyridine derivatives, including those with a piperazin-1-yl)methanone structure, have shown variable and modest antimicrobial activity against bacteria and fungi. These findings indicate the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Patel, Agravat, & Shaikh, 2011).

Synthesis and Biological Activity of Triazole Analogues

Novel triazole analogues of piperazine have been synthesized, showcasing significant antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring exhibited potent inhibition of bacterial growth, suggesting their potential as promising molecules for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Safety And Hazards

There is no specific safety and hazard information available for this compound. However, it’s important to handle all chemical compounds with appropriate safety measures.

Direcciones Futuras

Given the limited information available on this compound, future research could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This would provide a more comprehensive understanding of the compound.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

(2-chloro-4-nitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN7O3/c1-2-25-7-9-26(10-8-25)19-5-6-20(24-23-19)27-11-13-28(14-12-27)21(30)17-4-3-16(29(31)32)15-18(17)22/h3-6,15H,2,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENBPPGZBGXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2890316.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890327.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)

![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)